molecular formula C9H14N2O3 B11809614 5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid

5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11809614
M. Wt: 198.22 g/mol
InChI Key: HFTAWZFDIFJPRB-UHFFFAOYSA-N
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Description

5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursorsThe reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-butoxy-4-methyl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c1-3-4-5-14-8-6(2)7(9(12)13)10-11-8/h3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

HFTAWZFDIFJPRB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NNC(=C1C)C(=O)O

Origin of Product

United States

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